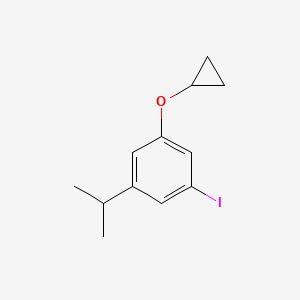
1-Cyclopropoxy-3-iodo-5-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-3-iodo-5-(propan-2-yl)benzene is an organic compound characterized by the presence of a cyclopropoxy group, an iodine atom, and a propan-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropoxy-3-iodo-5-(propan-2-yl)benzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material is a benzene derivative, which undergoes iodination to introduce the iodine atom at the desired position.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a suitable cyclopropylating agent reacts with the benzene derivative.
Addition of the Propan-2-yl Group: The propan-2-yl group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1-cyclopropoxy-3-iodo-5-(propan-2-yl)benzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Reaction Temperature and Pressure: Controlled to maximize the efficiency of each reaction step.
Catalysts and Reagents: Selection of high-quality catalysts and reagents to ensure consistent product quality.
Purification Techniques: Use of advanced purification techniques such as chromatography and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropoxy-3-iodo-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.
Oxidation Reactions: Formation of oxidized products such as ketones or carboxylic acids.
Reduction Reactions: Formation of deiodinated benzene derivatives.
Scientific Research Applications
1-Cyclopropoxy-3-iodo-5-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropoxy-3-iodo-5-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropoxy-3-iodo-benzene: Lacks the propan-2-yl group, making it less sterically hindered.
1-Cyclopropoxy-2-iodo-benzene: Differently positioned iodine atom, affecting its reactivity and interactions.
1-Cyclopropoxy-3-(propan-2-yl)benzene: Lacks the iodine atom, altering its chemical properties and reactivity.
Uniqueness
1-Cyclopropoxy-3-iodo-5-(propan-2-yl)benzene is unique due to the combination of the cyclopropoxy, iodine, and propan-2-yl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15IO |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-iodo-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)9-5-10(13)7-12(6-9)14-11-3-4-11/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
DASDFMTZBVWECP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















